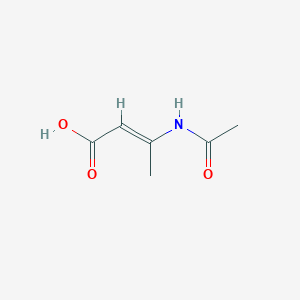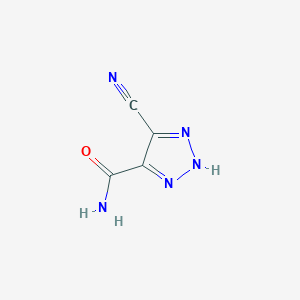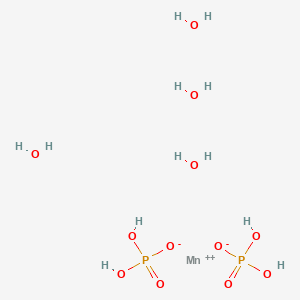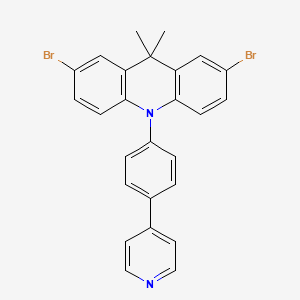![molecular formula C7H8N2O3 B13111530 (6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol](/img/structure/B13111530.png)
(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol is a heterocyclic compound that features a unique dioxino-pyrimidine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol typically involves the cyclization of 4,5-dihydroxy-2-methyl-pyrimidine followed by dibromination and oxidation of the methyl group. The resulting intermediate undergoes various chemical transformations to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory synthesis for large-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions, and implementing efficient purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific derivatives of the compound being studied.
Comparación Con Compuestos Similares
6,7-Dihydro-5H-pyrano[2,3-d]pyrimidine: Another heterocyclic compound with a similar structure but different functional groups.
2-Substituted-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidines: Compounds with various substitutions at the 2-position, offering different chemical and biological properties.
Uniqueness: (6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol is unique due to its specific dioxino-pyrimidine structure, which imparts distinct chemical reactivity and potential biological activity. Its methanol group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C7H8N2O3 |
|---|---|
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-ylmethanol |
InChI |
InChI=1S/C7H8N2O3/c10-4-6-8-3-5-7(9-6)12-2-1-11-5/h3,10H,1-2,4H2 |
Clave InChI |
PSHIFMCNSXNCEM-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=NC(=NC=C2O1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


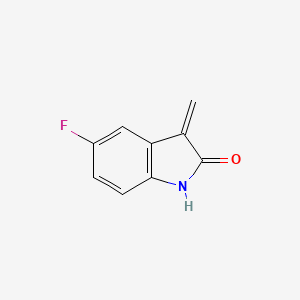
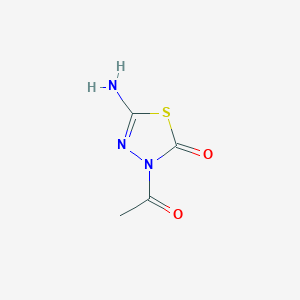
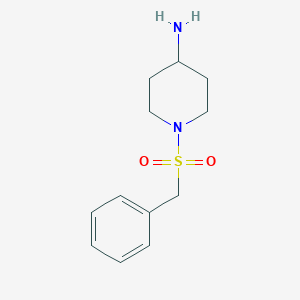
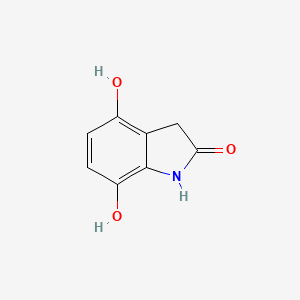
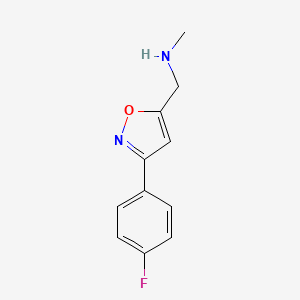
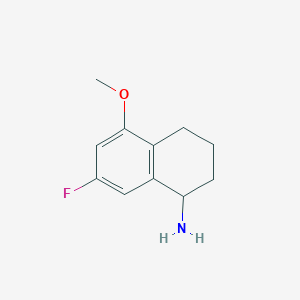
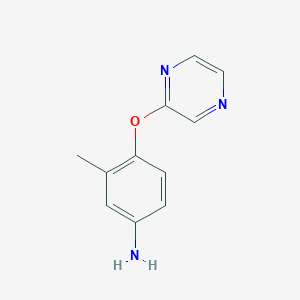
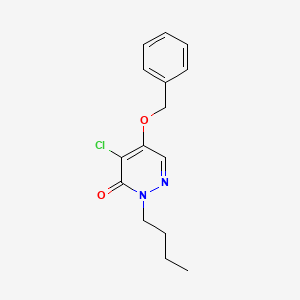
![6,6'-(Ethane-1,2-diyl)bis(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol)](/img/structure/B13111505.png)
